molecular formula C14H21NO B12578074 1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine CAS No. 535926-65-9

1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine

Cat. No.: B12578074
CAS No.: 535926-65-9
M. Wt: 219.32 g/mol
InChI Key: IFPWGVBAISBBMC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with an ethoxy group and two methyl groups on a phenyl ring

Preparation Methods

The synthesis of 1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 2-ethoxy-4,5-dimethylbenzaldehyde under reductive amination conditions. This process typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired methanamine derivative.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.

Chemical Reactions Analysis

1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopropyl ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents, forming secondary or tertiary amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems, contributing to drug discovery and development.

    Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine can be compared with other similar compounds, such as:

    1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethanol: This compound has a similar structure but with an ethanol group instead of a methanamine moiety.

    1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethanone: This compound features a ketone group, offering different reactivity and applications.

    1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethane:

Properties

CAS No.

535926-65-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

cyclopropyl-(2-ethoxy-4,5-dimethylphenyl)methanamine

InChI

InChI=1S/C14H21NO/c1-4-16-13-8-10(3)9(2)7-12(13)14(15)11-5-6-11/h7-8,11,14H,4-6,15H2,1-3H3

InChI Key

IFPWGVBAISBBMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)C(C2CC2)N

Origin of Product

United States

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